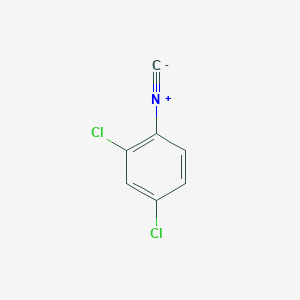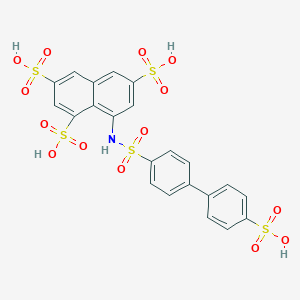
1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)- is a chemical compound that is widely used in scientific research. It is a sulfonic acid derivative of naphthalene and is commonly referred to as NTS. NTS is a water-soluble compound that is commonly used in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of NTS is not fully understood. However, it is believed that NTS binds to proteins and other biomolecules through electrostatic interactions. The binding of NTS to proteins can result in changes in protein conformation, which can affect protein function.
Efectos Bioquímicos Y Fisiológicos
NTS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and cholinesterase. NTS has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NTS is its water solubility, which makes it easy to use in aqueous solutions. NTS is also relatively stable, which makes it suitable for long-term experiments. However, NTS can be expensive and its synthesis is a complex process, which can limit its use in some labs.
Direcciones Futuras
There are a number of future directions for the use of NTS in scientific research. One potential area of research is the use of NTS as a fluorescent probe for the study of protein-protein interactions. Another potential area of research is the use of NTS in the study of protein folding and misfolding. Additionally, NTS may have potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Conclusion:
In conclusion, 1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)- is a valuable compound for scientific research. Its ability to bind to proteins and other biomolecules makes it a useful tool for studying a wide range of biological processes. While there are some limitations to its use, the future directions for research with NTS are promising.
Métodos De Síntesis
The synthesis of NTS involves the reaction of naphthalene with sulfuric acid and oleum. The resulting product is then treated with sodium hydroxide to form the sodium salt of NTS. The synthesis of NTS is a complex process that requires careful control of reaction conditions to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
NTS is widely used in scientific research due to its ability to bind to proteins and other biomolecules. It is commonly used as a fluorescent probe to study the binding of proteins and other biomolecules. NTS is also used in the study of enzyme kinetics and protein folding.
Propiedades
Número CAS |
144790-77-2 |
|---|---|
Nombre del producto |
1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)- |
Fórmula molecular |
C22H17NO14S5 |
Peso molecular |
679.7 g/mol |
Nombre IUPAC |
8-[[4-(4-sulfophenyl)phenyl]sulfonylamino]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C22H17NO14S5/c24-38(25,16-5-1-13(2-6-16)14-3-7-17(8-4-14)39(26,27)28)23-20-11-18(40(29,30)31)9-15-10-19(41(32,33)34)12-21(22(15)20)42(35,36)37/h1-12,23H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37) |
Clave InChI |
AWVMSVMBQAYZPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O |
Otros números CAS |
144790-77-2 |
Sinónimos |
8-(((4'-Sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)-1,3,6-naphthalenetrisulfonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



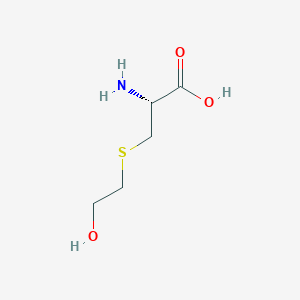
![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)
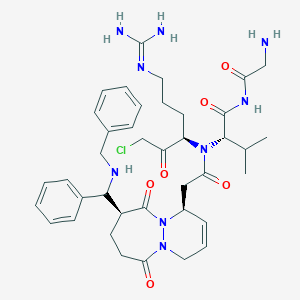
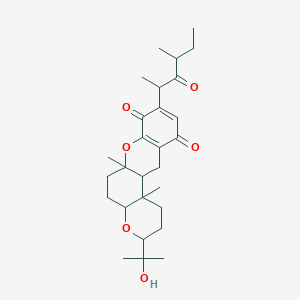
![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)
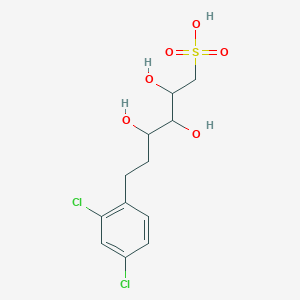
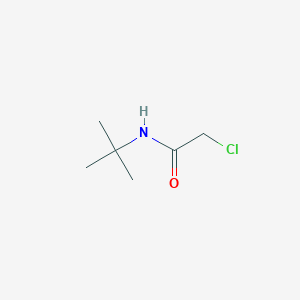
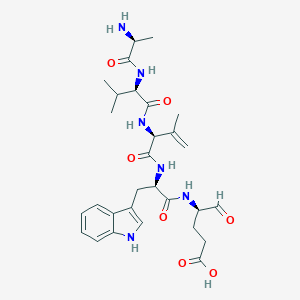
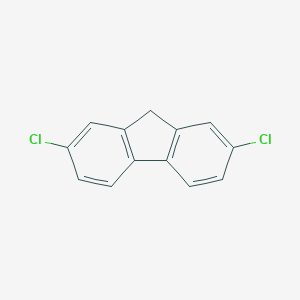
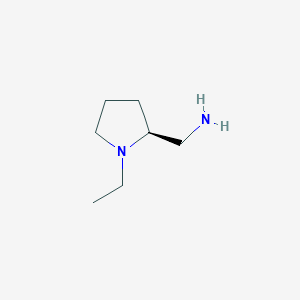
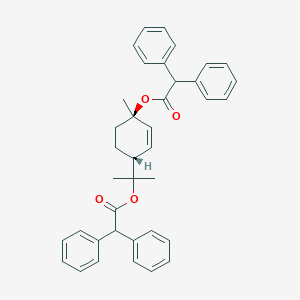
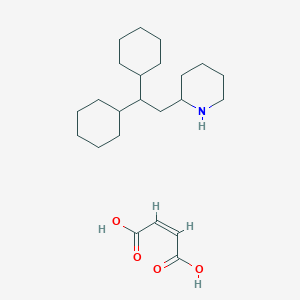
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)
